1-benzyl-1H-1,2,3-triazol-5-amine
Overview
Description
1-Benzyl-1H-1,2,3-triazol-5-amine is an organic compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and benzene . This compound is part of the 1,2,3-triazole family, which is known for its stability and versatility in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazol-5-amine is copper ions (Cu+ and Cu2+) . This compound acts as a polytriazolylamine ligand , which plays a crucial role in stabilizing copper ions .
Mode of Action
This compound, also known as TBTA, interacts with its targets by stabilizing copper ions . It prevents the disproportionation and oxidation of copper ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound is involved in the azide-acetylene cycloaddition , a type of click chemistry . By stabilizing copper ions, it enhances the catalytic effect of this reaction .
Pharmacokinetics
It is known to be soluble in dmso and dmf , which suggests that it may have good bioavailability.
Result of Action
The stabilization of copper ions by this compound enhances the catalytic effect in the azide-acetylene cycloaddition . This can lead to the formation of new compounds in click chemistry reactions .
Action Environment
The action of this compound is influenced by the reaction environment. It has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that it can function effectively in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-1,2,3-triazol-5-amine is known to interact with various enzymes and proteins . It is a polytriazolylamine ligand that stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . The nature of these interactions is primarily through the stabilization of Cu (I) ions, which are essential for various biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function by interacting with various biomolecules
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Cu (I) ions . By stabilizing these ions, it enhances their catalytic effect in the azide-acetylene cycloaddition . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability . Information on its degradation over time and its long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Preparation Methods
1-Benzyl-1H-1,2,3-triazol-5-amine can be synthesized through several methods. . In this method, benzyl azide reacts with propargylamine in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .
Industrial production methods for this compound are not well-documented, but the click reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yield and purity.
Chemical Reactions Analysis
1-Benzyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, reducing it to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the stabilization of copper(I) ions in catalytic reactions. The compound enhances the catalytic efficiency of copper(I) in azide-alkyne cycloaddition reactions.
Biology: This compound is used in the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents. Its derivatives have shown promising activity against various bacterial and cancer cell lines.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds in the 1,2,3-triazole family:
1-Benzyl-1H-1,2,3-triazol-4-yl derivatives: These compounds have similar structures but differ in the position of the substituent on the triazole ring.
1,2,3-Triazole derivatives: This broader category includes various compounds with different substituents on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to stabilize copper(I) ions and its potential as a building block for biologically active molecules make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-benzyltriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRQLTWAXIGSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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